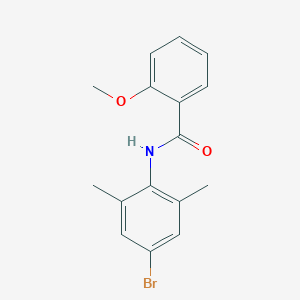![molecular formula C24H23N3O3 B245118 3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B245118.png)
3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. This leads to the disruption of the phosphorylation process, which is essential for the regulation of various cellular processes such as cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been extensively studied in vitro and in vivo. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It also exhibits anti-inflammatory and antiviral activities.
Advantages and Limitations for Lab Experiments
The advantages of using 3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potent inhibitory activity against protein kinase CK2, which is involved in various cellular processes, and its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The limitations include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. These include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, the identification of its potential targets and pathways, and the evaluation of its in vivo efficacy and toxicity. It also has potential applications in the development of novel anticancer and anti-inflammatory agents.
In conclusion, 3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against protein kinase CK2 and its potential applications in medicinal chemistry, pharmacology, and biochemistry make it a promising compound for future research.
Synthesis Methods
The synthesis of 3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the condensation reaction of 2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-amine and 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.
Scientific Research Applications
3-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-butoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H23N3O3/c1-3-4-13-29-19-8-5-7-17(14-19)23(28)26-20-15-18(11-10-16(20)2)24-27-22-21(30-24)9-6-12-25-22/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28) |
InChI Key |
QUSAHMCINDXKHQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)

![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)


![5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B245051.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)
![N-[3-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B245059.png)